molecular formula C8H7BrFNO B1383964 5-Bromo-4-fluoro-2-methyl-benzamide CAS No. 2092621-91-3

5-Bromo-4-fluoro-2-methyl-benzamide

Cat. No.: B1383964
CAS No.: 2092621-91-3
M. Wt: 232.05 g/mol
InChI Key: RQAPRGRPPWATQH-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoro-2-methyl-benzamide (CAS: 2092621-91-3; MFCD31579455) is a halogenated benzamide derivative with the molecular formula C₈H₇BrFNO and a molecular weight of 232.05 g/mol. Its structure features a bromine atom at position 5, fluorine at position 4, and a methyl group at position 2 on the benzene ring, with an amide functional group at position 1 (Figure 1).

Properties

IUPAC Name

5-bromo-4-fluoro-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAPRGRPPWATQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoro-2-methyl-benzamide typically involves the bromination and fluorination of a methylbenzamide precursor. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium-catalyzed cross-coupling of aryl halides with organoboron compounds . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing automated reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-fluoro-2-methyl-benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed:

    Substitution Products: Depending on the substituents introduced, various derivatives of this compound can be synthesized.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction typically yields amines or alcohols.

Scientific Research Applications

5-Bromo-4-fluoro-2-methyl-benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoro-2-methyl-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes .

Comparison with Similar Compounds

Positional Isomers of Halogenated Benzamides

Key positional isomers of 5-Bromo-4-fluoro-2-methyl-benzamide include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Structural Differences
4-Bromo-5-fluoro-2-methylbenzamide 1938129-35-1 C₈H₇BrFNO 232.05 98% Br at position 4, F at position 5
5-Bromo-2-fluoro-4-methylbenzamide 1823347-87-0 C₈H₇BrFNO 232.05 96% F at position 2, methyl at position 4
This compound 2092621-91-3 C₈H₇BrFNO 232.05 95% Reference compound

Key Findings :

  • Electronic Effects: The position of halogens (Br and F) significantly alters electron distribution.
  • Steric Effects : Methyl group placement (positions 2 vs. 4) influences steric hindrance. The 4-methyl isomer (5-Bromo-2-fluoro-4-methylbenzamide) may have reduced solubility compared to the 2-methyl variant due to increased hydrophobicity .

Functional Group Variants

Carboxylic Acid and Ester Derivatives
  • 5-Bromo-4-fluoro-2-hydroxybenzoic acid (CAS: 95383-26-9; similarity score: 0.91): Replaces the amide with a carboxylic acid and hydroxyl group. This increases hydrogen-bonding capacity, enhancing solubility in polar solvents but reducing membrane permeability .
  • Methyl 5-bromo-4-fluoro-2-methoxybenzoate (CAS: 1193162-25-2; similarity score: 0.95): Contains a methoxy and ester group. The ester improves volatility, making it suitable for gas chromatography analysis, while the methoxy group stabilizes the aromatic ring against electrophilic substitution .
Halogenated Derivatives with Additional Substituents
  • 5-Bromo-2,4-difluorobenzamide (CAS: 1805583-56-5): Features two fluorine atoms (positions 2 and 4). The increased electronegativity enhances stability but reduces nucleophilic aromatic substitution activity. Molecular weight: 236.01 g/mol .
  • 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide (CAS: N/A; MW: 324.145): Incorporates a methoxyphenyl group, increasing molecular weight and lipophilicity. This modification may enhance blood-brain barrier penetration in drug design .

Complex Heterocyclic Analogues

  • 5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid (CAS: N/A): Combines a benzimidazole core with bromo, fluoro, chloro, and carboxylic acid groups. Chlorine addition increases lipophilicity compared to pure bromo/fluoro derivatives .

Biological Activity

5-Bromo-4-fluoro-2-methyl-benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C₇H₈BrFNO
  • Molecular Weight : 218.05 g/mol

The presence of bromine and fluorine atoms in the structure is significant as these halogens can enhance the compound's binding affinity to various biological targets, influencing its pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The halogen substituents (bromine and fluorine) play a crucial role in modulating the compound's binding affinity and selectivity. The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : It may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Modulation : The compound could act as an agonist or antagonist at various receptor sites, affecting cellular signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. A study reported that similar compounds with a benzamide scaffold demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound could have comparable effects.

Cell Line IC50 (µM) Reference
MCF7 (Breast Cancer)13.73 ± 2.32
A549 (Lung Cancer)6.9 ± 0.7
HepG2 (Liver Cancer)6.6 ± 0.6

These findings indicate that the compound may induce apoptosis in cancer cells, potentially through intrinsic and extrinsic pathways.

Antifungal Activity

In preliminary biological tests, derivatives of benzamides similar to this compound have shown promising antifungal activity. For instance, certain derivatives exhibited inhibition rates exceeding that of established antifungal agents.

Compound Inhibition Rate (%) Target Organism
5-Bromo-2-fluoro-N-(3-(...)-benzamide (5o)100Phomopsis sp.
Pyrimethanil85.1Phomopsis sp.

This suggests potential applications in agricultural settings for controlling fungal pathogens.

Comparative Studies

When compared to structurally similar compounds like 5-Bromo-2-fluoro-N-methylbenzamide and 4-Bromo-2-fluoro-N-methylbenzamide, this compound displays unique biological properties due to its specific substitution pattern on the benzene ring. This can result in distinct chemical reactivity and biological interactions.

Case Studies

Several studies have explored the biological activity of compounds related to or derived from benzamides:

  • Study on DPP-IV Inhibitors : Research highlighted the potential of benzamide derivatives as inhibitors of the Dipeptidyl Peptidase-IV (DPP-IV) enzyme, crucial for managing blood glucose levels in diabetic patients .
  • Anticancer Efficacy : A study focusing on various benzamide derivatives demonstrated their effectiveness against multiple cancer cell lines, reinforcing the potential of compounds like this compound in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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